

Drospirenone Impurity H: Chemical Identity, Formation, and Control Strategies

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Compound of Interest

Compound Name: 7-Chloromethyl 17-epidrospirenone

CAS No.: 932388-89-1

Cat. No.: B583730

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Executive Summary

In the rigorous quality control landscape of synthetic progestins, Drospirenone Impurity H represents a critical "specified impurity" within the European Pharmacopoeia (Ph.[1] Eur.) monograph. Its presence is not merely a random degradation event but a direct chemical consequence of specific process conditions—namely, the interaction of the labile 6,7-cyclopropane moiety with acidic halide environments.[2]

This guide provides a definitive technical analysis of Impurity H (7-Chloromethyl derivative), detailing its structural elucidation, formation mechanism via acid-catalyzed ring opening, and robust analytical strategies for its quantification.[2][1]

Chemical Identity & Structural Analysis

To control an impurity, one must first understand its stereochemical architecture.[2][1] Drospirenone is unique due to its two cyclopropane rings (at C6-C7 and C15-C16), which impart significant ring strain and chemical reactivity.[2][1]

Identification Data

Parameter	Detail
EP Name	7 β -(chloromethyl)-3-oxo-15 α ,16 α -dihydro-3'H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone
Common Name	7-Chloromethyl Drospirenone
CAS Number	932388-89-1
Molecular Formula	C ₂₄ H ₃₁ ClO ₃
Molecular Weight	402.95 g/mol
Structural Key	The 6,7-cyclopropane ring of Drospirenone is opened to form a 7-chloromethyl group; the 15,16-cyclopropane ring remains intact. [2] [1] [3] [4]

Structural Significance

The transformation from Drospirenone to Impurity H involves the regioselective opening of the 6,7-cyclopropane ring.[\[2\]](#)[\[1\]](#) The 6

,7

-methylene group is electronically coupled to the

-unsaturated ketone system (Ring A).[\[2\]](#)[\[1\]](#) This conjugation makes the C6-C7 bond susceptible to electrophilic attack, particularly by strong acids like Hydrochloric Acid (HCl).[\[2\]](#)[\[1\]](#)

Formation Mechanism: The Acid-Catalyzed Pathway

The formation of Impurity H is a textbook example of electrophilic addition to a conjugated cyclopropane. This usually occurs during the final acidification steps of synthesis or during workup if HCl is used to neutralize alkaline reaction mixtures.[\[1\]](#)

Mechanistic Workflow

- Protonation: The carbonyl oxygen at C3 or the cyclopropane system itself accepts a proton, increasing the electrophilicity of the system.
- Nucleophilic Attack: Chloride ions () present in the matrix attack the -carbon of the cyclopropane ring (C7 or the methylene carbon).[1]
- Ring Opening: The strain energy is released, opening the three-membered ring to yield the chloromethyl derivative.[1]

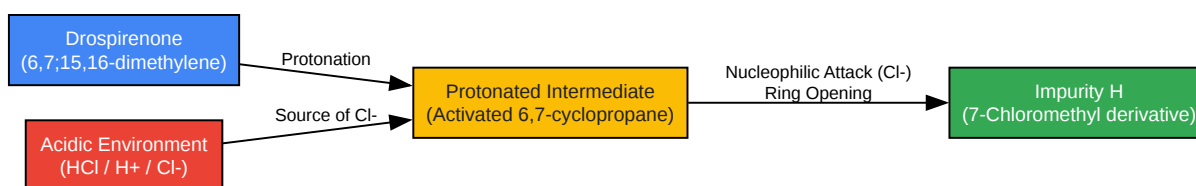


Figure 1: Acid-Catalyzed Formation of Drospirenone Impurity H

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[2][1]

Critical Process Parameters (CPPs)

- pH Control: Exposure to pH < 2.0 in the presence of chloride ions drastically increases Impurity H formation.[1]
- Solvent System: Protic solvents can stabilize the transition state, accelerating the ring opening.
- Temperature: Elevated temperatures during acidic workup promote the activation energy required for the ring-opening reaction.[1]

Analytical Strategy: Detection & Quantification

The European Pharmacopoeia prescribes Liquid Chromatography (LC) for the control of related substances.[1] Because Impurity H contains a chlorine atom, its lipophilicity differs from

the parent molecule, allowing for separation on standard Reverse Phase (RP) columns.[2][1]

Validated HPLC Protocol (Based on EP Principles)

This protocol aligns with standard stability-indicating methods for Drospirenone, ensuring resolution of Impurity H from the main peak and other specified impurities (A-G).[2][1]

Method Principle: Reverse Phase Chromatography with UV Detection.[1][5]

Parameter	Specification
Column	End-capped Octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 3 µm (e.g., Symmetry C18 or equivalent)
Mobile Phase A	Water / Acetonitrile (Mix to appropriate polarity, typically 65:35 for isocratic or gradient start)
Mobile Phase B	Acetonitrile (100%)
Flow Rate	1.0 - 1.5 mL/min
Detection	UV Spectrophotometer at 270-275 nm
Column Temp	40 °C
Injection Vol	20 µL

Step-by-Step Analytical Workflow

- System Suitability Preparation:
 - Dissolve Drospirenone CRS and Impurity H CRS (or a spiked mixture) in the mobile phase.[1]
 - Goal: Achieve a resolution () > 1.5 between Drospirenone and Impurity H.
- Sample Preparation:

- Weigh 50.0 mg of the substance to be examined.[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Dissolve in acetonitrile/water diluent.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)
- Ensure complete solubility (sonicate if necessary) to prevent "ghost peaks" or recovery issues.[\[1\]](#)
- Chromatographic Run:
 - Inject the blank, system suitability solution, and test solutions.
 - Impurity H Retention: Due to the chloromethyl group, Impurity H is generally more lipophilic than polar degradation products (like alcohols) but its elution position relative to Drospirenone depends strictly on the specific C18 phase bonding density.[\[2\]](#)[\[1\]](#) It typically elutes as a distinct peak near the parent.[\[1\]](#)
- Calculation:
 - Use the external standard method or area normalization (if response factors are established).[\[1\]](#)
 - EP Limit: Typically NMT 0.15% (Standard threshold for specified impurities unless otherwise noted in the specific batch release spec).

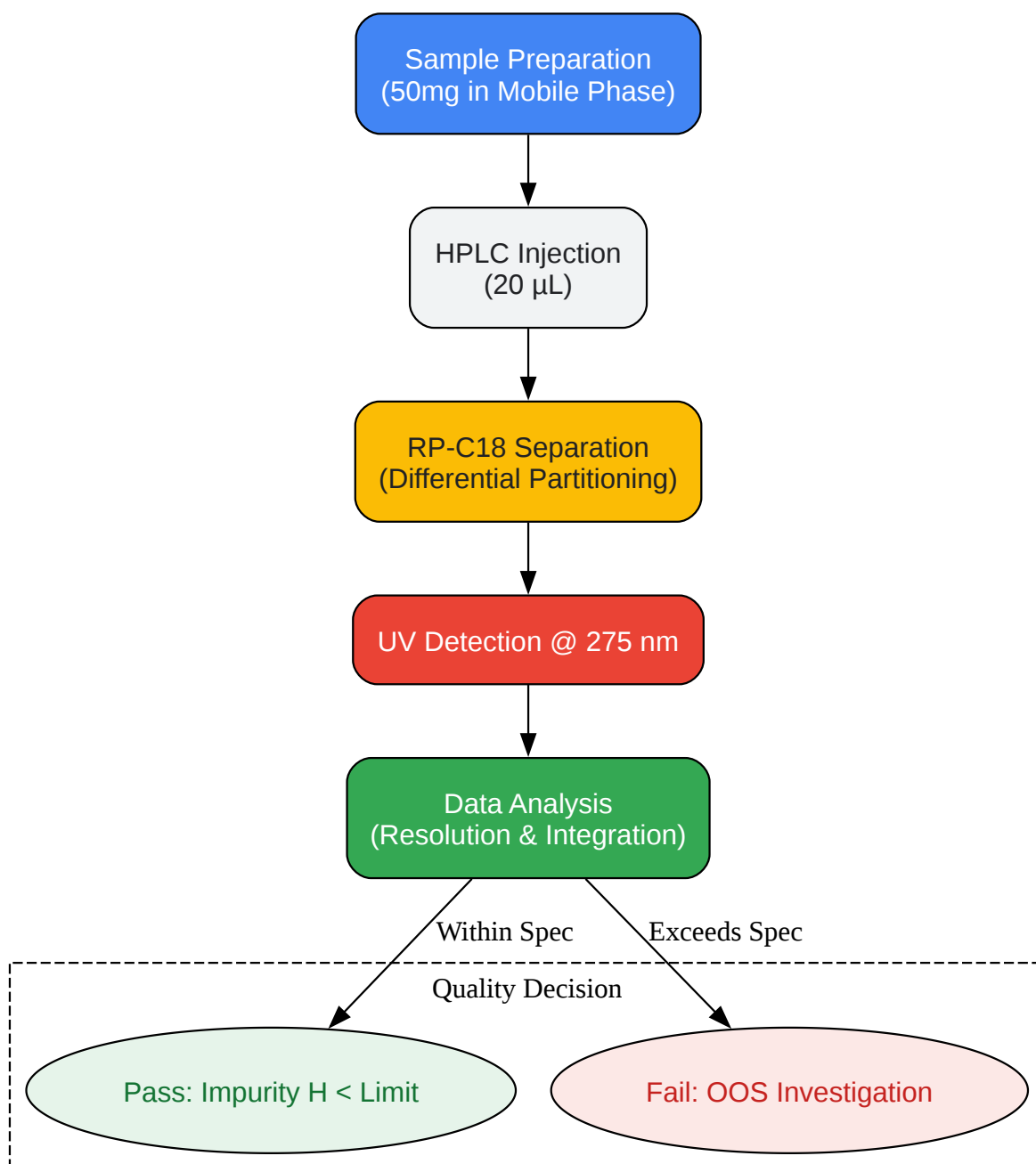


Figure 2: Analytical Workflow for Impurity H Quantification

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Control & Mitigation Strategies

To ensure compliance with EP limits, the following control strategy must be integrated into the manufacturing process:

- Reagent Selection: Avoid the use of Hydrochloric Acid (HCl) in the final steps of Drospirenone synthesis.[1] Use weaker acids (e.g., Acetic Acid) or non-halogenic acids (e.g., Sulfuric Acid) if acidification is strictly necessary, though the latter may cause different dehydration impurities.[2][1]
- Chloride Scavenging: Ensure that water sources and solvents are free of chloride ions if an acidic environment is unavoidable.[1]
- Workup Conditions: Maintain low temperatures (< 10°C) during any quenching steps involving acid to kinetically inhibit the ring-opening reaction.[1]

References

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